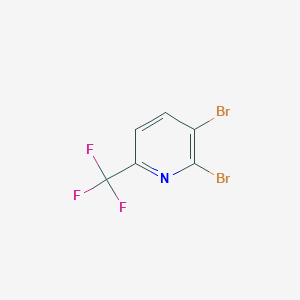

2,3-Dibromo-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2,3-dibromo-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F3N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXWEXDLRUCUPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672313 | |

| Record name | 2,3-Dibromo-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159512-35-2 | |

| Record name | 2,3-Dibromo-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dibromo-6-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2,3-Dibromo-6-(trifluoromethyl)pyridine (CAS: 1159512-35-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromo-6-(trifluoromethyl)pyridine is a synthetically versatile building block of significant interest in medicinal chemistry and materials science. Its strategic arrangement of two distinct bromine atoms, activated by the potent electron-withdrawing trifluoromethyl group, offers a platform for controlled, regioselective functionalization. This guide provides an in-depth analysis of its physicochemical properties, synthesis, core reactivity, and applications, supplemented with field-proven experimental protocols to empower researchers in leveraging its full synthetic potential.

Introduction: The Strategic Value of a Trifluoromethylated Pyridine Scaffold

The incorporation of a trifluoromethyl (-CF₃) group into heterocyclic systems is a cornerstone of modern drug design.[1] This moiety can significantly enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] this compound, hereafter referred to as 1 , capitalizes on this principle. Its structure is unique:

-

Electron-Deficient Pyridine Ring: The nitrogen atom and the powerful inductive effect of the -CF₃ group render the pyridine ring electron-poor, influencing its reactivity in both substitution and cross-coupling reactions.[3]

-

Two Differentiated Reactive Centers: The bromine atoms at the C2 and C3 positions are electronically and sterically distinct. This differentiation is the key to its utility, allowing for sequential, regioselective chemical modifications. The C2-Br is adjacent to the pyridine nitrogen, while the C3-Br is flanked by a bromine and a C-H bond, creating a unique electronic environment that can be exploited for selective reactions.

This combination of features makes 1 an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical and agrochemical agents.[4][5]

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of 1 are unequivocally established through a combination of physical data and spectroscopic analysis.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1159512-35-2 | [6] |

| Molecular Formula | C₆H₂Br₂F₃N | [6] |

| Molecular Weight | 304.89 g/mol | [6][7] |

| Appearance | Solid | [8] |

| Storage | Store in a dry, cool, well-ventilated place. Keep container tightly sealed. | [9][10][11] |

Spectroscopic Signature

-

¹H NMR (Proton NMR): The spectrum is expected to show two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the two protons on the pyridine ring. These signals will appear as doublets due to coupling with each other.

-

¹³C NMR (Carbon NMR): The spectrum will display six unique signals for each carbon atom in the molecule. The carbon attached to the -CF₃ group will show a characteristic quartet due to coupling with the three fluorine atoms. The two carbons bonded to bromine will be significantly downfield.[15]

-

¹⁹F NMR (Fluorine NMR): A single, sharp singlet is expected, as all three fluorine atoms in the -CF₃ group are chemically equivalent.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks corresponding to the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.

-

Infrared (IR) Spectroscopy: Key vibrational bands will include C-Br stretches, C-F stretches (typically strong and in the 1100-1300 cm⁻¹ region), and aromatic C=C and C=N stretching vibrations (in the 1400-1650 cm⁻¹ region).[13]

Synthesis & Mechanistic Considerations

Understanding the synthesis of 1 is crucial for ensuring a high-purity starting material. While multiple routes may exist, a common and reliable method involves the diazotization and subsequent bromination of an aminopyridine precursor.

The causality behind this choice is clear: Sandmeyer-type reactions are robust and well-established methods for installing halides onto aromatic rings, often proceeding with high yields. The starting material, 2-amino-3-bromo-6-(trifluoromethyl)pyridine, is accessible and provides a direct pathway to the desired product.

Caption: Synthetic pathway for compound 1 via diazotization.

Core Reactivity: A Tale of Two Bromines

The synthetic power of compound 1 lies in the differential reactivity of its two bromine atoms, enabling programmed, regioselective functionalization. This selectivity is governed by a combination of steric and electronic factors.

Regioselective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are primary tools for elaborating the structure of 1 .[16][17][18] The key principle is that the C2-Br bond is generally more reactive towards oxidative addition to a Pd(0) catalyst than the C3-Br bond. This is due to:

-

Electronic Activation: The C2 position is ortho to the electron-withdrawing pyridine nitrogen, making it more electrophilic and susceptible to oxidative addition.

-

Steric Hindrance: The C2 position is less sterically hindered compared to the C3 position, which is flanked by the adjacent bromine atom.

This reactivity difference allows for the selective mono-functionalization at the C2 position under carefully controlled conditions (e.g., using specific ligands, lower temperatures, or shorter reaction times).[19] The remaining C3-Br can then be targeted in a subsequent, often more forcing, cross-coupling reaction to generate highly substituted pyridine derivatives.[20]

Caption: Workflow for regioselective cross-coupling of compound 1.

Applications in Drug Discovery

Trifluoromethylpyridine scaffolds are prevalent in a wide range of biologically active molecules, from kinase inhibitors in oncology to fungicides in agrochemicals.[1][21] Compound 1 serves as a key starting material for accessing novel analogues of these compounds. By using the regioselective cross-coupling strategies described above, researchers can rapidly generate libraries of compounds where diverse aryl, heteroaryl, alkyl, or amino groups are installed at the C2 and C3 positions, enabling thorough exploration of the structure-activity relationship (SAR) for a given biological target.

Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints for ensuring reaction success.

Protocol 6.1: Synthesis of this compound (1)

-

Materials: 2-amino-3-bromo-6-(trifluoromethyl)pyridine (1.0 eq), 48% Hydrobromic acid (HBr), Sodium nitrite (NaNO₂), Copper(I) bromide (CuBr).

-

Procedure:

-

To a cooled (0°C) solution of 48% HBr, add 2-amino-3-bromo-6-(trifluoromethyl)pyridine portion-wise, maintaining the temperature below 5°C.

-

Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise. The formation of the diazonium salt is critical; stir the resulting mixture at 0°C for 1 hour. Self-Validation Checkpoint: A small aliquot quenched with a β-naphthol solution should produce a vibrant azo dye, confirming diazonium formation.

-

In a separate flask, prepare a solution of CuBr (1.2 eq) in 48% HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

-

Allow the reaction to warm to room temperature and then heat to 60°C for 2 hours to ensure complete decomposition.

-

Cool the mixture, dilute with water, and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield compound 1 .

-

Protocol 6.2: Regioselective Suzuki-Miyaura Coupling at the C2 Position

-

Materials: Compound 1 (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), Potassium carbonate (K₂CO₃, 2.0 eq), 1,4-Dioxane, Water.

-

Procedure:

-

To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add compound 1 , the arylboronic acid, and K₂CO₃.

-

Add the catalyst, Pd(dppf)Cl₂.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). Rationale: The use of a biphasic solvent system is crucial for the Suzuki coupling mechanism, facilitating both the organic-soluble components and the inorganic base.

-

Heat the mixture to 80-90°C and stir for 4-6 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of compound 1 and the appearance of a new, less polar spot indicates successful coupling.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify by column chromatography to yield the 2-aryl-3-bromo-6-(trifluoromethyl)pyridine product.

-

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety precautions are mandatory.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[22] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid breathing dust or vapors.[10] Wash hands thoroughly after handling.[22]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][22]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined and predictable regioselectivity in cross-coupling reactions provides a reliable and efficient route to complex, highly functionalized pyridine derivatives. For researchers in drug discovery and materials science, mastering the reactivity of this compound opens a direct path to novel chemical entities with enhanced properties and potential for significant impact.

References

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound,CAS 1159512-35-2 [langwaychem.com]

- 7. 2,6-Dibromo-4-(trifluoromethyl)pyridine | C6H2Br2F3N | CID 71710970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-溴-6-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. Cas 1159512-38-5,2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE | lookchem [lookchem.com]

- 12. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Ligand-controlled Regioselective Cu-Catalyzed Trifluoromethylation to Generate Trifluoromethylallenes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,3-Dibromo-6-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and potential applications of 2,3-Dibromo-6-(trifluoromethyl)pyridine. As a highly functionalized heterocyclic compound, it represents a valuable building block for the synthesis of novel chemical entities in the fields of medicinal chemistry and materials science. This document consolidates available data to serve as a key resource for researchers, offering insights into its handling, reactivity, and utility in the development of next-generation pharmaceuticals.

Introduction

Trifluoromethylated pyridines are a class of compounds that have garnered significant interest in drug discovery and development. The incorporation of a trifluoromethyl group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The pyridine scaffold itself is a ubiquitous motif in a vast number of approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with protein targets. The subject of this guide, this compound, combines these features with two bromine substituents, offering versatile handles for further chemical modification through cross-coupling and other substitution reactions. This unique combination of reactive sites makes it a highly attractive starting material for the construction of diverse molecular libraries for biological screening.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1159512-35-2 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Formula | C₆H₂Br₂F₃N | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 304.89 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Purity | ≥97% | --INVALID-LINK--[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | --INVALID-LINK--[3] |

| Density | Not available | --INVALID-LINK--[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of chemical identity.

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the aromatic region of the spectrum is of particular interest. A commercially available ¹H NMR spectrum confirms the structure of the compound.[4]

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. The trifluoromethyl group in this compound will give rise to a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the CF₃ group.[7][8]

Synthesis and Reactivity

The synthesis of functionalized pyridines is a well-established area of organic chemistry. While a specific, detailed experimental procedure for the synthesis of this compound is not widely published, analogous syntheses suggest that it can be prepared from appropriately substituted pyridine precursors.[9][10][11]

Caption: Synthetic utility of this compound.

The two bromine atoms at the 2- and 3-positions of the pyridine ring exhibit differential reactivity, which can be exploited for selective functionalization. The bromine at the 2-position is generally more susceptible to nucleophilic substitution and is more reactive in palladium-catalyzed cross-coupling reactions due to its position adjacent to the ring nitrogen.

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction enables the formation of C-C bonds by reacting the dibromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups.[12][13][14][15][16]

Generalized Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction Execution: Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines onto the pyridine ring.[17][18][19][20][21]

Caption: Workflow for Buchwald-Hartwig amination.

Applications in Drug Development

The structural features of this compound make it a valuable precursor for the synthesis of biologically active molecules. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the pyridine nitrogen can act as a hydrogen bond acceptor. The two bromine atoms provide opportunities for the introduction of various substituents to explore the structure-activity relationship (SAR) of a compound series.

Derivatives of trifluoromethylpyridines have been investigated for a range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[22][23] The ability to selectively functionalize the 2- and 3-positions of the pyridine ring allows for the creation of a diverse array of compounds with potentially novel pharmacological profiles.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is essential to consult the material safety data sheet (MSDS) provided by the supplier.[24][25][26][27]

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its combination of a trifluoromethyl group, a pyridine core, and two reactive bromine atoms offers a wealth of opportunities for the synthesis of novel and complex molecules. This guide provides a foundational understanding of its properties, synthesis, and reactivity, empowering researchers to leverage this compound in their quest for new therapeutic agents.

References

- 1. This compound,CAS 1159512-35-2 [langwaychem.com]

- 2. This compound - CAS:1159512-35-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 4. 2,3-dibromo-6-triflroromethylpyridine(1159512-35-2) 1H NMR spectrum [chemicalbook.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. colorado.edu [colorado.edu]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. youtube.com [youtube.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.com [fishersci.com]

- 26. static.cymitquimica.com [static.cymitquimica.com]

- 27. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

An In-Depth Technical Guide to 2,3-Dibromo-6-(trifluoromethyl)pyridine: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dibromo-6-(trifluoromethyl)pyridine, a halogenated and trifluoromethylated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of bromine atoms and a trifluoromethyl group on the pyridine scaffold imparts unique physicochemical properties, rendering it a versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications. This document delves into the core characteristics of this compound, including its molecular formula, weight, and physicochemical properties. It further explores synthetic strategies, potential applications in drug development, and essential safety and handling protocols, providing a vital resource for researchers and scientists in the pharmaceutical and allied industries.

Core Molecular Attributes

This compound is a substituted pyridine ring bearing two bromine atoms at the 2 and 3 positions and a trifluoromethyl group at the 6 position. These features create a unique electronic and steric environment, making it a valuable synthon in organic chemistry.

Molecular Formula and Weight

The chemical formula for this compound is C₆H₂Br₂F₃N . This formula indicates a composition of six carbon atoms, two hydrogen atoms, two bromine atoms, three fluorine atoms, and one nitrogen atom.

The molecular weight of this compound is approximately 304.89 g/mol . This value is crucial for stoichiometric calculations in chemical reactions and for various analytical techniques.

Table 1: Core Molecular Data for this compound

| Property | Value | Source(s) |

| Chemical Formula | C₆H₂Br₂F₃N | PubChem[1] |

| Molecular Weight | 304.89 g/mol | N/A |

| CAS Number | 1159512-35-2 | N/A |

| Monoisotopic Mass | 302.85062 Da | PubChem[1] |

Physicochemical and Spectroscopic Profile

The physicochemical properties of this compound are largely influenced by the presence of the electronegative bromine and fluorine atoms. These properties are critical for predicting its behavior in reaction media and biological systems. While experimental data for this specific molecule is not extensively published, predictions based on structurally similar compounds provide valuable insights.

Predicted Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing signals for the two aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups, likely pushing the signals downfield.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals corresponding to the carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon atoms attached to the bromine and trifluoromethyl groups will exhibit characteristic chemical shifts and coupling constants (in the case of the CF₃ group).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-Br, C-F, C=C, and C=N stretching vibrations. The strong absorptions in the 1000-1400 cm⁻¹ region are characteristic of C-F bonds.[2][3]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br).[4] Common fragmentation patterns may involve the loss of bromine atoms or the trifluoromethyl group.[5]

Synthesis Strategies

A plausible synthetic pathway could involve the bromination of a pre-existing 6-(trifluoromethyl)pyridine derivative. The regioselectivity of the bromination would be a critical factor to control.

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of this compound.

Key synthetic methodologies for analogous compounds include:

-

Halogen Exchange Reactions: A common method for introducing fluorine into a pyridine ring is through halogen exchange (Halex) reactions, often using potassium fluoride or cesium fluoride.[6]

-

Direct C-H Trifluoromethylation: Recent advances have enabled the direct trifluoromethylation of pyridine rings, offering a more direct route to these valuable compounds.[7]

-

Cyclocondensation Reactions: Building the pyridine ring from smaller, trifluoromethyl-containing building blocks is another established strategy.[8]

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethyl group is a privileged moiety in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[9] Halogenated pyridines, on the other hand, serve as versatile handles for further functionalization through cross-coupling reactions. The combination of these features makes this compound a highly valuable building block in drug discovery programs.[10][11]

The bromine atoms at the 2 and 3 positions can be selectively functionalized using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents, enabling the rapid generation of diverse compound libraries for biological screening.

Illustrative Reaction Scheme:

Caption: Application of this compound in cross-coupling reactions.

While specific examples of marketed drugs derived directly from this starting material are not publicly disclosed, its structural motifs are present in numerous biologically active compounds, including those with potential applications as:

-

Kinase Inhibitors: Many kinase inhibitors feature substituted pyridine cores.

-

Agrochemicals: Trifluoromethylpyridines are key components in a variety of pesticides and herbicides.[12]

-

Antiviral and Anticancer Agents: The unique electronic properties of fluorinated compounds make them attractive for these therapeutic areas.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds provide guidance on its potential hazards.

General Safety Recommendations: [13][14][15][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (chemically resistant), and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Potential Hazards (based on analogous compounds): [15][16][17]

-

Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: May cause skin, eye, and respiratory tract irritation.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

This compound represents a strategically important building block for the synthesis of novel chemical entities in the pharmaceutical and agrochemical industries. Its unique combination of reactive handles (bromine atoms) and a property-modulating group (trifluoromethyl) provides medicinal chemists with a powerful tool for lead optimization and the development of new therapeutic agents. A thorough understanding of its synthesis, reactivity, and safe handling is essential for unlocking its full potential in modern drug discovery.

References

- 1. aksci.com [aksci.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. uni-saarland.de [uni-saarland.de]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 10. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. rsc.org [rsc.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dibromo-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Pyridines

The introduction of fluorine and trifluoromethyl groups into organic molecules has become a cornerstone of modern medicinal chemistry. These modifications can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity, making them invaluable tools in the design of novel therapeutics.[1][2][3] The pyridine scaffold, a ubiquitous feature in a vast array of biologically active compounds and approved drugs, serves as a versatile platform for the development of new chemical entities.[1][4][5] Consequently, the synthesis and characterization of functionalized trifluoromethylpyridines, such as 2,3-Dibromo-6-(trifluoromethyl)pyridine, are of paramount importance to researchers in drug discovery and development. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this valuable research chemical.

I. Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available 2-amino-6-(trifluoromethyl)pyridine. The strategic pathway involves an initial electrophilic bromination to introduce a bromine atom at the 3-position, followed by a Sandmeyer reaction to replace the amino group with a second bromine atom.

Caption: Overall synthetic route to this compound.

A. Step 1: Synthesis of 2-Amino-3-bromo-6-(trifluoromethyl)pyridine

The initial step involves the regioselective bromination of 2-amino-6-(trifluoromethyl)pyridine. The amino group at the 2-position is an activating group and directs electrophilic substitution to the 3- and 5-positions. Due to the strong electron-withdrawing nature of the trifluoromethyl group at the 6-position, the 5-position is deactivated, favoring bromination at the 3-position.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 2-amino-6-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the cooled solution while stirring vigorously.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 2-amino-3-bromo-6-(trifluoromethyl)pyridine.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

B. Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the conversion of an aryl amine to an aryl bromide.[6] This transformation proceeds via the formation of a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) bromide catalyst.

Experimental Protocol:

-

To a stirred solution of 48% hydrobromic acid (HBr) cooled to -5 to 0 °C, add 2-amino-3-bromo-6-(trifluoromethyl)pyridine (1.0 eq).

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours until gas evolution ceases.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Caption: A generalized experimental workflow for the synthesis of this compound.

II. Purification

The crude this compound obtained from the Sandmeyer reaction will likely contain impurities. Purification is crucial to obtain the compound in high purity for subsequent applications. A combination of column chromatography and recrystallization is recommended.

Purification Protocol:

-

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the desired product.

-

-

Recrystallization:

-

Dissolve the fractions containing the pure product in a minimal amount of a hot solvent (e.g., ethanol or hexanes).

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

III. Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are employed:

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₂F₃N | [7][8] |

| Molecular Weight | 304.89 g/mol | [7][8] |

| CAS Number | 1159512-35-2 | [7][8] |

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constant between these two protons will be indicative of their meta-relationship.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The spectrum is expected to show six distinct signals, including a quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.[14]

-

C=N and C=C stretching: Vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.[14]

-

C-F stretching: Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ range.

-

C-Br stretching: The C-Br stretching vibrations will be found in the fingerprint region, typically below 800 cm⁻¹.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show:

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak corresponding to the molecular weight of the compound (304.89 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed.

-

Fragmentation Peaks: Fragmentation may involve the loss of bromine atoms, a trifluoromethyl group, or other fragments, providing further structural information.

IV. Applications in Drug Discovery

Substituted pyridines are crucial building blocks in the synthesis of a wide range of pharmaceutical compounds.[1][3][4][5] The unique substitution pattern of this compound, with two reactive bromine atoms and a trifluoromethyl group, makes it a highly versatile intermediate for creating diverse molecular scaffolds through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The bromine atoms can be selectively functionalized to introduce different substituents, allowing for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.

V. Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

VI. References

[15] Exploring Synthesis Pathways: The Versatility of 2-Bromo-6-(trifluoromethyl)pyridine. (URL: --INVALID-LINK--) [9] † 1H-NMR and 13C-NMR Spectra. (URL: --INVALID-LINK--) [10] Wiley-VCH 2007 - Supporting Information. (URL: --INVALID-LINK--) [13] 2,3-dibromo-6-triflroromethylpyridine(1159512-35-2) 1H NMR spectrum - ChemicalBook. (URL: --INVALID-LINK--) [6] Sandmeyer Reaction - Organic Chemistry Portal. (URL: --INVALID-LINK--) [11] 2 - Supporting Information. (URL: --INVALID-LINK--) [16] Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (URL: --INVALID-LINK--) [12] Supporting Information for - The Royal Society of Chemistry. (URL: --INVALID-LINK--) [17] [Ir{dF(CF 3 )ppy} 2 (dtbbpy)]PF 6 - Organic Syntheses Procedure. (URL: --INVALID-LINK--) 2-Bromo-6-(trifluoromethyl)pyridine 97 189278-27-1 - Sigma-Aldrich. (URL: --INVALID-LINK--) [18] this compound - PubChem. (URL: --INVALID-LINK--) [1] The Role of Pyridine Intermediates in Modern Drug Discovery. (URL: --INVALID-LINK--) [19] 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem. (URL: --INVALID-LINK--) 2,6-Dibromo-4-(trifluoromethyl)pyridine | 1000152-84-0 - Sigma-Aldrich. (URL: --INVALID-LINK--) [20] Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. (URL: --INVALID-LINK--) [2] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: --INVALID-LINK--) [7] this compound - CAS:1159512-35-2 - Sunway Pharm Ltd. (URL: --INVALID-LINK--) this compound,CAS 1159512-35-2 - Langwaychem. (URL: --INVALID-LINK--) [21] Cas 1159512-38-5,2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE | lookchem. (URL: --INVALID-LINK--) [22] Preparation of \trifluoromethyl\pyridines - European Patent Office - EP 0110690 A1. (URL: --INVALID-LINK--) [23] 2-Bromo-6-(trifluoromethyl)pyridine(189278-27-1) 1H NMR spectrum - ChemicalBook. (URL: --INVALID-LINK--) [24] 2-Bromo-6-(trifluoromethyl)pyridin-3-ol - Benchchem. (URL: --INVALID-LINK--) [25] A Deep Dive into the Synthetic Applications of 2,5-Dibromo-3-(trifluoromethyl)pyridine - Benchchem. (URL: --INVALID-LINK--) [26] The Journal of Organic Chemistry Ahead of Print - ACS Publications. (URL: --INVALID-LINK--) Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (URL: --INVALID-LINK--) [27] WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents. (URL: --INVALID-LINK--) [28] Synthesis of 6‐trifluoromethyl pyridine derivatives. - ResearchGate. (URL: --INVALID-LINK--) [29] CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents. (URL: --INVALID-LINK--) [30] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (URL: --INVALID-LINK--) [3] Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. (URL: --INVALID-LINK--) [31] A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: --INVALID-LINK--) [4] Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (URL: --INVALID-LINK--) [32] Pyridine - the NIST WebBook - National Institute of Standards and Technology. (URL: --INVALID-LINK--) [33] KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents. (URL: --INVALID-LINK--) [5] Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications - OUCI. (URL: --INVALID-LINK--) [14] Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) - JOCPR. (URL: --INVALID-LINK--) [34] 189278-27-1 2-Bromo-6-(trifluoromethyl)pyridine AKSci V1374. (URL: --INVALID-LINK--)

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]

- 6. 2-Bromo-6-(difluoromethyl)pyridine(872365-91-8) 1H NMR [m.chemicalbook.com]

- 7. This compound - CAS:1159512-35-2 - Sunway Pharm Ltd [3wpharm.com]

- 8. langwaychem.com [langwaychem.com]

- 9. rsc.org [rsc.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. 2,3-dibromo-6-triflroromethylpyridine(1159512-35-2) 1H NMR [m.chemicalbook.com]

- 14. jocpr.com [jocpr.com]

- 15. nbinno.com [nbinno.com]

- 16. forskning.ruc.dk [forskning.ruc.dk]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. PubChemLite - this compound (C6H2Br2F3N) [pubchemlite.lcsb.uni.lu]

- 19. benchchem.com [benchchem.com]

- 20. rsc.org [rsc.org]

- 21. Cas 1159512-38-5,2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE | lookchem [lookchem.com]

- 22. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 23. 2-Bromo-6-(trifluoromethyl)pyridine(189278-27-1) 1H NMR [m.chemicalbook.com]

- 24. benchchem.com [benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]

- 28. researchgate.net [researchgate.net]

- 29. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]

- 30. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Pyridine [webbook.nist.gov]

- 33. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]

- 34. 189278-27-1 2-Bromo-6-(trifluoromethyl)pyridine AKSci V1374 [aksci.com]

Spectroscopic and Structural Elucidation of 2,3-Dibromo-6-(trifluoromethyl)pyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,3-Dibromo-6-(trifluoromethyl)pyridine (CAS 1159512-35-2).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted and available spectral data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). By explaining the causality behind spectral features and providing detailed experimental protocols, this guide serves as a practical resource for the characterization of this and structurally related fluorinated heterocyclic compounds.

Introduction: The Significance of Fluorinated Pyridines

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. The introduction of a trifluoromethyl (-CF₃) group can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in drug design.[3] this compound is a versatile building block, and a thorough understanding of its spectroscopic signature is paramount for its effective utilization in synthesis and quality control. This guide provides an in-depth examination of its structural characterization through NMR and MS.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name this compound, is presented below.[2] The strategic placement of two bromine atoms and a trifluoromethyl group on the pyridine ring results in a distinct and predictable spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. An available ¹H NMR spectrum confirms this expectation.[4] The chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the bromine atoms, the trifluoromethyl group, and the nitrogen atom in the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.90 - 8.10 | Doublet (d) | 8.0 - 8.5 |

| H-5 | 7.60 - 7.80 | Doublet (d) | 8.0 - 8.5 |

Rationale behind Predictions: The predictions are based on the analysis of structurally similar compounds. For instance, in 5-Bromo-2-(trifluoromethyl)pyridine, the proton at the 3-position appears at δ 8.05 ppm and the proton at the 4-position at δ 7.61 ppm. The presence of an additional bromine at the 3-position in the target molecule is expected to have a minimal effect on the chemical shifts of the remaining protons at positions 4 and 5.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C-2 | 142 - 147 | Singlet | - |

| C-3 | 125 - 130 | Singlet | - |

| C-4 | 140 - 145 | Singlet | - |

| C-5 | 128 - 133 | Singlet | - |

| C-6 | 148 - 153 | Quartet | ~35 |

| CF₃ | 118 - 123 | Quartet | ~275 |

Rationale behind Predictions: These predictions are extrapolated from data for analogous compounds. For example, the carbon bearing the CF₃ group in similar pyridine derivatives shows a characteristic quartet with a large coupling constant (¹JCF) of approximately 275 Hz and a smaller coupling constant (²JCCF) for the adjacent carbon of about 35 Hz.[5]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Data for this compound in CDCl₃

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CF₃ | -68 to -70 | Singlet |

Rationale behind Predictions: The chemical shift of the CF₃ group in trifluoromethylpyridines is typically observed in this range, relative to an external standard like CFCl₃.[6] For example, the ¹⁹F NMR signal for 5-Bromo-2-(trifluoromethyl)pyridine appears at δ -67.9 ppm.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Isotopic Pattern and Relative Intensity |

| [M]⁺ | 303, 305, 307 | 1:2:1 |

| [M-Br]⁺ | 224, 226 | 1:1 |

| [M-CF₃]⁺ | 236, 238, 240 | 1:2:1 |

Rationale behind Predictions: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance.[7] Therefore, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1.[7] The predicted fragmentation patterns are based on the expected loss of stable fragments such as a bromine radical or a trifluoromethyl radical.

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for this compound.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024) will be necessary.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so a moderate number of scans (e.g., 64) is typically sufficient.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the internal standard (for ¹H and ¹³C) or an external reference (for ¹⁹F). For the ¹H spectrum, integrate the signals to determine the relative number of protons.

Mass Spectrometry Data Acquisition

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a solvent compatible with the ionization technique, such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500). Optimize the instrument parameters, such as capillary and cone voltages, to achieve good sensitivity and resolution.

-

Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of two bromine atoms. Identify any significant fragment ions to gain further structural information.

Conclusion

The structural elucidation of this compound is readily achievable through a combination of NMR and MS techniques. The predicted spectroscopic data, based on established principles and analysis of analogous compounds, provides a robust framework for the characterization of this important synthetic building block. The detailed protocols provided herein offer a practical guide for researchers to obtain high-quality data for this and other related fluorinated heterocyclic molecules.

References

- 1. This compound,CAS 1159512-35-2 [langwaychem.com]

- 2. This compound - CAS:1159512-35-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. 2,3-dibromo-6-triflroromethylpyridine(1159512-35-2) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. m.youtube.com [m.youtube.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Discovery and History of Trifluoromethylpyridines

Abstract

The introduction of the trifluoromethyl (CF₃) group into the pyridine scaffold represents a cornerstone of modern medicinal and agricultural chemistry. Trifluoromethylpyridines (TFMPs) are key structural motifs in a multitude of commercial products, owing to the profound impact of the CF₃ group on molecular properties such as lipophilicity, metabolic stability, and receptor binding affinity.[1][2][3][4] This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for accessing this critical class of compounds. We will traverse the timeline from early, harsh industrial processes to the sophisticated, selective, and mechanistically diverse strategies that define the state of the art. This narrative is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic and scientific rationale behind the synthetic evolution of trifluoromethylpyridines.

The Genesis: Early Industrial Synthesis and the Halogen Exchange (Halex) Workhorse

The journey of trifluoromethylated aromatics began long before their application in pyridines, with the first synthesis reported by Swarts in 1898.[5] However, it was not until 1947 that the trifluoromethyl group was successfully introduced into a pyridine ring.[5] These early methods were born of necessity and relied on robust, yet often brutal, reaction conditions. The dominant industrial-scale approach for decades has been a multi-step process starting from simple picolines (methylpyridines), proceeding through exhaustive chlorination followed by a halogen exchange (Halex) reaction.

This strategy is exemplified by the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), an intermediate in highest demand for the production of several crop-protection products.[5][6][7] The process begins with 3-picoline and involves two key transformations: the chlorination of the methyl group to a trichloromethyl group, and the subsequent fluorine-for-chlorine exchange using hydrogen fluoride (HF).

The causality behind this approach is rooted in the available technologies and the thermodynamics of the reactions. The C-Cl bonds in the -CCl₃ group are significantly weaker than the C-F bonds in the resulting -CF₃ group, providing a strong thermodynamic driving force for the Halex reaction. Early vapor-phase fluorinations required very high temperatures, but the development of liquid-phase processes using catalysts like antimony halides or other metal halides allowed for more controlled, albeit still high-pressure, conditions.[8][9]

Workflow 1: Industrial Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

Caption: Industrial pathway from 3-picoline to the key intermediate 2,3,5-DCTF.

Experimental Protocol: Synthesis of 2,3-dichloro-5-trifluoromethylpyridine via Halex Reaction

This protocol is a synthesized representation of industrial processes described in the literature.[5][10]

Objective: To prepare 2,3-dichloro-5-trifluoromethylpyridine from 2,3-dichloro-5-trichloromethylpyridine.

Materials:

-

2,3-dichloro-5-trichloromethylpyridine (1 mol)

-

Anhydrous Hydrogen Fluoride (AHF) (9 mol)

-

Catalyst (e.g., Mercuric oxide, Ferric chloride)

-

High-pressure reactor (e.g., Monel or stainless steel autoclave)

-

Sodium bicarbonate solution (5%)

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Reactor Charging: In a suitable high-pressure autoclave, charge 2,3-dichloro-5-trichloromethylpyridine.

-

Catalyst Addition: Add the chosen catalyst (e.g., FeCl₃). The catalyst acts as a Lewis acid to facilitate the halogen exchange by coordinating to the chlorine atoms, making them better leaving groups.

-

Fluorinating Agent Introduction: Cool the reactor and carefully introduce anhydrous hydrogen fluoride. The large excess of HF drives the reaction to completion.

-

Reaction Execution: Seal the reactor and heat to the target temperature (e.g., 150-170 °C).[10] The reaction is run under superatmospheric pressure, which is necessary to maintain HF in the liquid phase and increase reaction rates.[8] Monitor the reaction progress by analyzing samples for the disappearance of the starting material.

-

Work-up: After completion, cool the reactor and carefully vent the excess HF. Transfer the reaction mixture to a separate vessel.

-

Neutralization: Slowly add the crude product to a hot water or a stirred solution of sodium bicarbonate to neutralize the remaining acidic components.

-

Extraction & Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Final Purification: The crude product is then purified by fractional distillation to yield 2,3-dichloro-5-trifluoromethylpyridine with high purity.

Trustworthiness Note: This self-validating protocol relies on the significant difference in boiling points between the starting material, intermediates, and the final product for effective purification by distillation. The conversion can be monitored using GC-MS to ensure the reaction proceeds to completion.

A Paradigm Shift: The Advent of Modern Electrophilic and Radical Reagents

While effective, the Halex process is energy-intensive and requires specialized equipment to handle corrosive reagents like HF. The demand for milder and more selective methods, particularly for late-stage functionalization in drug discovery, drove the development of new trifluoromethylating reagents. This marked a shift from using a nucleophilic fluoride source (F⁻) to attack a carbon center to using reagents that deliver a trifluoromethyl group as either an electrophile (CF₃⁺), a radical (•CF₃), or a nucleophile (CF₃⁻).

Taming the Beast: Electrophilic Trifluoromethylation

The concept of an electrophilic "CF₃⁺" source was a breakthrough. In 1984, Yagupolskii and co-workers developed the first such reagents, diaryl(trifluoromethyl)sulfonium salts.[11][12] This pioneering work laid the foundation for more stable and user-friendly successors.

-

Umemoto Reagents: Developed by Teruo Umemoto, these S-(trifluoromethyl)dibenzothiophenium salts are shelf-stable, solid compounds that are significantly easier and safer to handle than previous options.[13][14] Successive generations of these reagents were developed with enhanced reactivity, allowing for the trifluoromethylation of a wider range of nucleophiles, including indoles, thiols, and β-dicarbonyl compounds.[13][15]

-

Togni Reagents: Antonio Togni introduced hypervalent iodine(III) reagents bearing a CF₃ group. These compounds are also bench-stable and have become exceptionally popular in both academic and industrial labs. They are highly effective for the trifluoromethylation of a broad scope of substrates, including alcohols, amines, and arenes, often under transition-metal-catalyzed conditions.[12][16][17][18]

Diagram 2: The Evolution of Trifluoromethylation Methodologies

Caption: From harsh industrial processes to modern, selective trifluoromethylation.

Harnessing Light and Electrons: Radical and Electrochemical Methods

The most recent advances have centered on radical-based trifluoromethylation, which offers unparalleled functional group tolerance and novel reactivity.

-

Photoredox Catalysis: This strategy uses visible light to excite a photocatalyst, which can then engage in a single-electron transfer (SET) process with a CF₃ source (like a Togni or Umemoto reagent) to generate a trifluoromethyl radical (•CF₃).[16][19] This highly reactive intermediate can then add to arenes or heteroarenes like pyridine, enabling C-H functionalization under exceptionally mild conditions.

-

Electrochemical Synthesis: Electrochemistry provides a reagent-free method to generate the •CF₃ radical.[20] By applying an electric potential, a precursor like the readily available Langlois reagent (CF₃SO₂Na) can be oxidized to release •CF₃, offering a green and efficient alternative to chemical oxidants.[20][21]

Diagram 3: Generalized Photoredox Catalytic Cycle for Trifluoromethylation

Caption: A simplified workflow for photoredox-catalyzed radical trifluoromethylation.

Applications and Commercial Impact

The development of diverse synthetic routes to TFMPs has been driven by their immense value in life sciences. The unique properties conferred by the CF₃ group—including high electronegativity, metabolic stability, and lipophilicity—make it a powerful bioisostere for groups like methyl or chloro.[1][5]

In Agrochemicals

The agrochemical industry was an early adopter of TFMP chemistry. Over 20 commercial agrochemicals now contain the TFMP moiety.[5] The first to market was the herbicide Fluazifop-butyl, which utilizes a 5-(trifluoromethyl)pyridine core.[5][6] The demand for TFMP intermediates is substantial, with different substitution patterns enabling distinct biological activities.[6]

| Common Name | Core TFMP Intermediate | Application |

| Fluazifop-butyl | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | Herbicide |

| Chlorfluazuron | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Insecticide |

| Fluazinam | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Fungicide |

| Flonicamid | 4-(Trifluoromethyl)nicotinic acid | Insecticide |

| Picoxystrobin | 2-(Trifluoromethyl)pyridine (α-TFMP) | Fungicide |

| Sulfoxaflor | 6-(Trifluoromethyl)pyridine intermediate | Insecticide |

Table 1: A selection of prominent agrochemicals containing the trifluoromethylpyridine scaffold and their corresponding intermediates and applications.[5][6][7]

In Pharmaceuticals

In pharmaceuticals, the CF₃ group is a well-established "super-functional group." Its incorporation can enhance membrane permeability, block metabolic degradation at the site of substitution, and increase binding affinity to target proteins.[1][2] Consequently, numerous TFMP-containing drug candidates are in development, and several have reached the market for treating a wide range of conditions.[6][22] The ability to use modern, late-stage trifluoromethylation techniques allows medicinal chemists to rapidly generate analogues of promising lead compounds, accelerating the drug discovery process.

Conclusion and Future Outlook

The history of trifluoromethylpyridines is a compelling story of chemical innovation. It begins with the brute-force methods required for large-scale industrial production and evolves into a rich and varied field of sophisticated, selective, and mechanistically nuanced reactions. The journey from high-temperature Halex reactions to ambient-temperature, light-driven C-H functionalization showcases the remarkable progress in synthetic organic chemistry. For today's researchers, this provides an expansive toolkit to construct novel TFMP-containing molecules with tailored properties. The ongoing development of even more efficient and sustainable methods, such as those employing electrochemistry and novel catalytic systems, ensures that the story of trifluoromethylpyridines will continue to unfold, leading to the next generation of advanced agrochemicals and life-saving pharmaceuticals.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 8. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 9. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 10. alfa-chemical.com [alfa-chemical.com]

- 11. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 13. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI Deutschland GmbH [tcichemicals.com]

- 14. Umemoto Reagent I - Enamine [enamine.net]

- 15. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Electrolyte-free electrochemical C–H trifluoromethylation of 2-pyridones under batch and flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 22. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Purity and Assay of 2,3-Dibromo-6-(trifluoromethyl)pyridine for Research and Development

Abstract

This technical guide provides a comprehensive overview of the critical quality attributes of 2,3-Dibromo-6-(trifluoromethyl)pyridine, a key building block in modern medicinal and agrochemical research. For researchers, scientists, and drug development professionals, ensuring the purity and accurately determining the assay of this starting material is paramount to the success of multi-step syntheses and the integrity of biological data. This document outlines the common synthetic routes and potential process-related impurities, details robust analytical methodologies for purity and assay determination, and offers field-proven insights into the interpretation of analytical data. Detailed, self-validating protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are provided, underpinned by the principles of scientific integrity and regulatory awareness.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative of significant interest in the synthesis of novel bioactive molecules. The pyridine scaffold is a privileged structure in drug discovery, appearing in a multitude of FDA-approved drugs.[1][2] The trifluoromethyl (CF₃) group, a potent electron-withdrawing moiety, is strategically incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The two bromine atoms at the 2- and 3-positions offer versatile handles for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the construction of complex molecular architectures.[4]

Given its role as a foundational starting material, the purity and assay of commercial this compound are not just figures on a certificate of analysis; they are critical parameters that dictate the yield, impurity profile, and overall success of subsequent synthetic transformations. This guide provides the technical framework for its comprehensive analytical characterization.

Synthetic Landscape and the Genesis of Impurities

A thorough understanding of the potential impurities in a starting material begins with an appreciation of its synthetic origins. While specific proprietary manufacturing processes for this compound are not always public, general synthetic strategies for halogenated pyridines point to several classes of likely impurities.[5][6]

A common approach to synthesizing multi-halogenated pyridines involves a halogen exchange reaction. For instance, a precursor such as 2,6-dichloropyridine can undergo bromination.[7][8] The synthesis of trifluoromethylpyridines often starts from picoline, which undergoes chlorination and subsequent fluorination.[3][6]

Based on these established synthetic routes for related compounds, the following potential impurities should be considered during the analysis of this compound:

-

Starting Materials: Unreacted precursors from the synthetic pathway.

-

Regioisomers: Isomers with different substitution patterns of the bromine and trifluoromethyl groups on the pyridine ring.

-

Under- or Over-brominated Species: Pyridine rings with one or more than two bromine atoms.

-

Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps.[2]

The following diagram illustrates a generalized synthetic pathway and the potential entry points for impurities.

References

- 1. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]

- 4. nelsonlabs.com [nelsonlabs.com]

- 5. Natural and man-made organobromine compounds in marine biota from Central Norway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation - ProQuest [proquest.com]

- 8. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Stability and Storage of 2,3-Dibromo-6-(trifluoromethyl)pyridine

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3-Dibromo-6-(trifluoromethyl)pyridine, a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals who handle, store, and utilize this compound in their synthetic endeavors. The information presented herein is a synthesis of established chemical principles, regulatory guidelines, and practical, field-proven insights to ensure the integrity and reliability of this important reagent.

Introduction: The Chemical Profile of a Versatile Pyridine Derivative